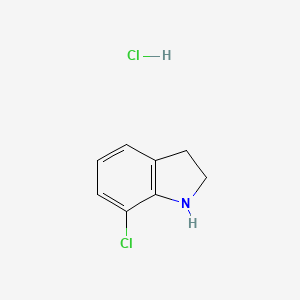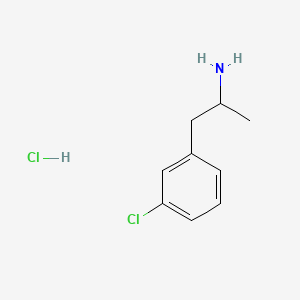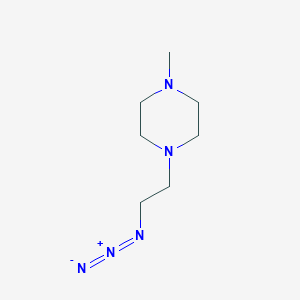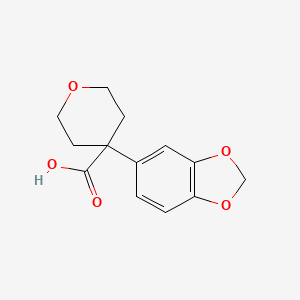![molecular formula C12H21N B6144124 N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine CAS No. 1212406-73-9](/img/structure/B6144124.png)
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine” is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.3° C at 760 mmHg and a predicted density of 1.0 g/cm3. Its refractive index is predicted to be n20D 1.52 .Mecanismo De Acción
Target of Action
The primary target of N-(2-{bicyclo[22Similar compounds have been found to interact with nmda receptors , and protein phosphatases . These targets play crucial roles in various physiological processes, including synaptic plasticity and cell signaling.
Mode of Action
The exact mode of action of N-(2-{bicyclo[22It’s suggested that similar compounds act as uncompetitive antagonists at the phencyclidine (pcp) binding site of nmda receptors . This interaction can lead to changes in ion flow at excitatory synapses, affecting neuronal communication.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-{bicyclo[22The interaction with nmda receptors suggests that it may influence glutamatergic signaling pathways . The downstream effects of this interaction can include changes in synaptic plasticity, which is crucial for learning and memory.
Pharmacokinetics
The pharmacokinetic properties of N-(2-{bicyclo[22The compound’s molecular weight of 1793 may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of N-(2-{bicyclo[22The antagonistic action at nmda receptors could potentially lead to a reduction in excitatory synaptic transmission .
Propiedades
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFUEVXXCHEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)

amine hydroiodide](/img/structure/B6144067.png)


![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)


![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)

![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)

